Hentriacontane

説明

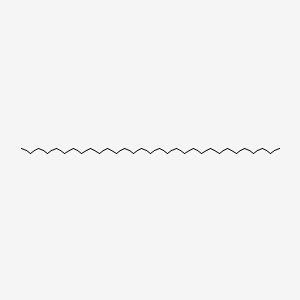

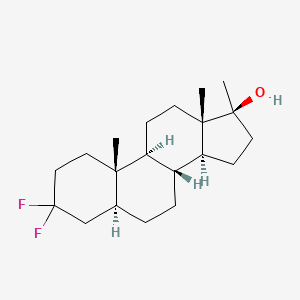

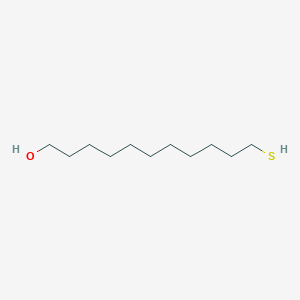

ヘンリアコンタンは、ウンタリアコンタンとしても知られており、分子式CH₃(CH₂)₂₉CH₃を持つ長鎖アルカン炭化水素です。これは、パラフィンワックスの主要成分である固体でワックス状の物質です。 ヘンリアコンタンは、エンドウ豆(Pisum sativum)、アカシア・セネガル、ジムネマ・シルベストレなど、さまざまな植物に見られ、ミツロウの約8〜9%を占めています .

作用機序

ヘンリアコンタンは、長鎖炭化水素としての物理的特性を通じて主に効果を発揮します。これは、免疫応答の調節に関与しているNF-κB経路を阻害することが示されています。 この阻害は、抗炎症効果をもたらし、ヘンリアコンタンを抗炎症薬および抗菌薬の潜在的な候補としています .

類似の化合物:

ノナコサン(C₂₉H₆₀): ミツロウや植物ワックスに見られる別の長鎖アルカン。

トリリアコンタン(C₃₃H₆₈): 類似の特性と用途を持つより長い鎖のアルカン。

ヘンリアコンタンの独自性: ヘンリアコンタンは、特定の鎖長のためにユニークであり、これは他のアルカンと比較して独特の融点と沸点を与えます。 さまざまな天然ワックスに存在し、潜在的な生物学的活性も、他の類似の化合物とは異なります .

生化学分析

Biochemical Properties

Hentriacontane plays a role in biochemical reactions primarily due to its hydrophobic nature. It interacts with various biomolecules, including enzymes and proteins, through hydrophobic interactions. These interactions can influence the structural integrity and function of cell membranes. This compound has been found to interact with enzymes involved in lipid metabolism, such as lipases, which can hydrolyze long-chain alkanes . Additionally, it may interact with proteins that are part of the cell membrane, affecting membrane fluidity and permeability.

Cellular Effects

This compound influences various cellular processes, particularly those related to cell membrane structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can impact cell signaling pathways, as the integrity and fluidity of the cell membrane are crucial for the proper functioning of membrane-bound receptors and channels. This compound may also influence gene expression by altering the physical properties of the cell membrane, which can affect the localization and activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. It can integrate into lipid bilayers, altering their physical properties and affecting the function of membrane-bound proteins and enzymes. This compound may also inhibit or activate enzymes involved in lipid metabolism by interacting with their hydrophobic active sites. These interactions can lead to changes in gene expression by affecting the localization and activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or oxidative conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can affect cellular function by altering membrane properties and enzyme activities. These changes can lead to long-term effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and enzyme activities. In some studies, high doses of this compound have been associated with toxic effects, such as membrane disruption and oxidative stress. These threshold effects highlight the importance of dosage in determining the biological impact of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It can be metabolized by enzymes such as lipases, which hydrolyze long-chain alkanes into smaller fatty acids. These fatty acids can then enter various metabolic pathways, including β-oxidation and the citric acid cycle, to produce energy. This compound may also influence metabolic flux by altering the availability of lipid substrates and affecting the activity of enzymes involved in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its hydrophobic nature. It can integrate into lipid bilayers and accumulate in cell membranes, affecting their physical properties. This compound may also interact with transport proteins and binding proteins that facilitate its distribution within cells. These interactions can influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cell membrane due to its hydrophobic nature. It can integrate into lipid bilayers and affect membrane properties such as fluidity and permeability. This compound may also be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. These localization patterns can influence its activity and function within the cell .

準備方法

合成経路と反応条件: ヘンリアコンタンは、ヘンリアコンテンの触媒的加水分解によって合成できます。このプロセスには、パラジウムや白金などの触媒の存在下で、不飽和炭化水素に水素を付加することが含まれます。この反応は通常、高圧および高温条件下で行われます。

工業生産方法: ヘンリアコンタンの工業生産は、ミツロウや植物ワックスなどの天然資源からの抽出を伴うことがよくあります。ワックスは、蒸留や結晶化などのプロセスで精製して、ヘンリアコンタンを分離します。

反応の種類:

酸化: ヘンリアコンタンは、アルコール、アルデヒド、カルボン酸を形成する酸化反応を受けることができます。一般的な酸化剤には、過マンガン酸カリウムとクロム酸があります。

還元: ヘンリアコンタンはすでに完全に飽和した炭化水素ですが、クラックプロセスによってより小さなアルカンに還元できます。

置換: ヘンリアコンタンは、特にハロゲン化、つまり塩素や臭素などの試薬を使用して水素原子をハロゲン原子に置き換える置換反応に参加できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)、クロム酸(H₂CrO₄)

還元: 金属触媒を使用した水素ガス(H₂)

置換: 塩素(Cl₂)、臭素(Br₂)

生成される主な生成物:

酸化: アルコール、アルデヒド、カルボン酸

還元: より小さなアルカン

置換: ハロゲン化アルカン

4. 科学研究への応用

ヘンリアコンタンは、科学研究においていくつかの応用があります。

化学: ガスクロマトグラフィーで保持時間の校正に使用される標準として使用されます。

生物学: 植物や動物のワックスの構成における役割について研究されています。

医学: 抗炎症作用と抗菌作用の可能性について調査されています。

科学的研究の応用

Hentriacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the calibration of retention times.

Biology: Studied for its role in the composition of plant and animal waxes.

Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.

Industry: Utilized in the production of paraffin waxes, which are used in candles, coatings, and polishes

類似化合物との比較

Nonacosane (C₂₉H₆₀): Another long-chain alkane found in beeswax and plant waxes.

Tritriacontane (C₃₃H₆₈): A longer-chain alkane with similar properties and applications.

Uniqueness of Hentriacontane: this compound is unique due to its specific chain length, which gives it distinct melting and boiling points compared to other alkanes. Its presence in a variety of natural waxes and its potential biological activities also set it apart from other similar compounds .

特性

IUPAC Name |

hentriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJAMGNYPWYUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075443 | |

| Record name | Hentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

438 °C, BP: 302 °C at 15 mm Hg, 457.00 to 458.00 °C. @ 760.00 mm Hg | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.781 g/cu cm at 68 °C | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.40X10-11 mm Hg at 25 °C (Extrapolated) | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaves from ethyl acetate, Crystals | |

CAS No. |

630-04-6 | |

| Record name | Hentriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hentriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENTRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDG640HL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C, 67.9 °C | |

| Record name | n-Hentriacontane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hentriacontane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)

![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)